5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid;dihydrate

Description

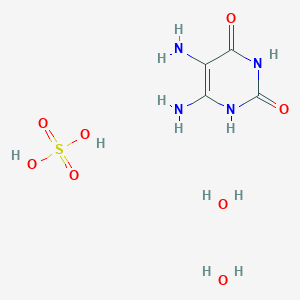

Chemical Structure and Synthesis 5,6-Diamino-1H-pyrimidine-2,4-dione (C₄H₆N₄O₂) is a pyrimidine derivative with amino groups at positions 5 and 6 and ketone groups at positions 2 and 3. It is also known as 5,6-diaminouracil and exists as a dihydrate complex with sulfuric acid (H₂SO₄·2H₂O) in its crystalline form . The compound is synthesized via a multi-step reaction starting from methylurea and ethyl cyanoacetate under alkaline conditions, followed by acidification and subsequent functionalization to introduce the amino groups . The dihydrate form stabilizes the crystal lattice through hydrogen bonding between water molecules and the sulfuric acid counterion .

The sulfuric acid dihydrate moiety likely enhances solubility or crystallinity for practical use in synthetic processes .

Properties

IUPAC Name |

5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid;dihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2.H2O4S.2H2O/c5-1-2(6)7-4(10)8-3(1)9;1-5(2,3)4;;/h5H2,(H4,6,7,8,9,10);(H2,1,2,3,4);2*1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXIGWWLXWSTGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)N)N.O.O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N4O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid;dihydrate involves the conversion of the free base to the sulfate form. The free base can be recrystallized from water and then converted to the sulfate by adding the required amount of sulfuric acid . Another method involves the use of hydrochloride, which can be converted to the sulfate by the addition of sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory preparation, with adjustments for scale, purity, and yield optimization.

Chemical Reactions Analysis

Types of Reactions

5,6-Diamino-1H-pyrimidine-2,4-dione;sulfuric acid;dihydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the pyrimidine ring.

Substitution: The amino groups at positions 5 and 6 can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrimidine-2,4-dione derivatives, while substitution reactions can yield a variety of substituted pyrimidines .

Scientific Research Applications

5,6-Diamino-1H-pyrimidine-2,4-dione;sulfuric acid;dihydrate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential role in biological systems and interactions with enzymes and nucleic acids.

Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid;dihydrate involves its interaction with biological molecules. It can act as an inhibitor of enzymes involved in DNA repair, such as poly (ADP-ribose) polymerase-1 (PARP-1). By inhibiting PARP-1, the compound can interfere with DNA repair processes, leading to genomic instability and cell death in cancer cells . This makes it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Solubility and Reactivity

Industrial and Environmental Relevance

- Phosphogypsum (CaSO₄·2H₂O) : A byproduct of phosphoric acid production, generating 4–5 tons per ton of P₂O₅. Contains impurities like heavy metals and radioactive elements, posing disposal challenges .

- Iron(II) oxalate dihydrate : Valorized via thermal decomposition to reduce waste in pickling industries, though process costs are high due to sulfuric acid usage .

- 5,6-Diaminouracil derivatives: Potential pharmaceutical relevance, but environmental impact data are scarce.

Key Research Findings

- Phase Transitions : Calcium sulfate dihydrate transitions to hemihydrate or anhydrite in concentrated H₂SO₄ (>10%) or at >100°C, critical for optimizing phosphoric acid production .

- Thermal Decomposition: Iron(II) oxalate dihydrate decomposes controllably to α-Fe₂O₃ or Fe₃O₄, enabling applications in nanomaterials .

- Crystallographic Utility: The SHELX software suite, widely used for small-molecule crystallography, could model the dihydrate structure of 5,6-diaminouracil-sulfuric acid .

Biological Activity

5,6-Diamino-1H-pyrimidine-2,4-dione, often referred to as 5,6-diaminouracil, is a pyrimidine derivative with notable biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and antimicrobial treatments. The following sections detail its synthesis, biological activity, and relevant research findings.

Synthesis of 5,6-Diamino-1H-Pyrimidine-2,4-Dione

The synthesis of 5,6-diaminouracil typically involves the reaction of uracil derivatives with various amines under acidic conditions. The presence of sulfuric acid in the synthesis process enhances the yield and purity of the final product. The compound can be characterized using techniques such as NMR spectroscopy and IR spectroscopy, confirming the presence of functional groups associated with amino and keto functionalities.

Biological Activity

Antimicrobial Activity

Research has shown that 5,6-diaminouracil exhibits significant antimicrobial properties. A study demonstrated that derivatives of pyrimidine compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The synthesized compounds were tested for their antibacterial efficacy using agar diffusion methods, where zones of inhibition were measured to assess activity levels .

Anticancer Activity

The anticancer potential of 5,6-diaminouracil derivatives has been evaluated against various cancer cell lines. In vitro studies have indicated that these compounds can inhibit the proliferation of cancer cells such as K562 (myelogenous leukemia) and MCF-7 (breast cancer) through mechanisms involving enzyme inhibition related to DNA synthesis pathways. The growth inhibitory effects were quantified using assays such as the SRB assay to determine IC50 values for different concentrations .

Mechanism of Action

The primary mechanism through which 5,6-diaminouracil exerts its biological effects is through the inhibition of key enzymes involved in nucleic acid metabolism. It acts as an inhibitor of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial for DNA synthesis. This inhibition leads to disruptions in cellular replication processes in both bacterial and cancer cells .

Case Studies

-

Antibacterial Efficacy :

- Study : Synthesis and testing of various pyrimidine derivatives showed promising antibacterial activity against clinical isolates.

- Results : Compounds derived from 5,6-diaminouracil exhibited zones of inhibition ranging from 10 mm to 25 mm against E. coli and S. aureus at concentrations of 100 µg/ml .

- Anticancer Screening :

Data Tables

| Compound Name | Antibacterial Activity (mm) | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5,6-Diaminouracil Derivative A | 22 | 0.018 | DHFR Inhibition |

| 5,6-Diaminouracil Derivative B | 15 | 0.045 | TS Inhibition |

| Pyrimidine Analog C | 25 | 0.030 | GAR-TFase Inhibition |

Q & A

Q. What are the recommended methods for synthesizing 5,6-diamino-1H-pyrimidine-2,4-dione dihydrate with sulfuric acid?

- Methodological Answer : A common approach involves refluxing precursors like ethyl trifluoro-oxobutanoate with urea in ethanol under basic conditions (e.g., sodium ethoxide). Post-reflux, the product is recrystallized from water to isolate the dihydrate form. For example, describes a similar synthesis route for a trifluoromethyl analog, yielding crystalline products via hydrogen-bonded networks . Key steps include:

- Reaction Optimization : Adjust molar ratios (e.g., 1:1 for urea:carbonyl precursor) and reflux duration (e.g., 20 hours).

- Purification : Use aqueous recrystallization to stabilize the dihydrate structure.

Q. How should solubility and storage conditions be managed for this compound?

- Methodological Answer : Solubility is solvent-dependent. suggests stock solutions (e.g., 10 mM) in polar aprotic solvents like DMSO or DMF, while aqueous solubility may require acidic pH due to the sulfuric acid component. Storage at room temperature (RT) is typical, but prolonged exposure to moisture should be avoided to prevent hydrate decomposition .

- Practical Tip : Conduct a solubility screen using DLS (Dynamic Light Scattering) to identify aggregation-prone conditions.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Use 1H NMR to confirm the presence of amino (-NH2) and hydrate protons (broad peaks at δ 4–6 ppm). HRMS validates molecular weight, while X-ray crystallography (as in and ) resolves the dihydrate structure and hydrogen-bonding patterns (e.g., N–H⋯O and O–H⋯O interactions) .

Advanced Research Questions

Q. How can reaction mechanisms for functionalizing the pyrimidine core be elucidated?

- Methodological Answer : Advanced alkylation or sulfonation reactions require mechanistic studies. For example, describes thiazole functionalization via α-bromoacetyl intermediates in acetic acid. Key steps:

- Kinetic Studies : Monitor reaction progress via TLC or in-situ NMR to identify intermediates.

- DFT Calculations : Model transition states for nucleophilic attacks (e.g., thioacetamide on bromoacetyl groups) .

Q. How do conflicting solubility or stability data in literature arise, and how can they be resolved?

- Methodological Answer : Discrepancies often stem from hydrate vs. anhydrous forms or pH-dependent protonation. To resolve:

Q. What experimental design strategies optimize synthesis yield and purity?

- Methodological Answer : Use factorial design ( ) to test variables like temperature, solvent polarity, and catalyst loading. For example:

Q. How can biological activity be systematically evaluated for derivatives of this compound?

- Methodological Answer : Follow ’s approach for dihydropyrimidine-2(1H)-one derivatives:

- In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays.

- SAR Studies : Modify substituents (e.g., 5-chloro or 8-hydroxy groups) and correlate with IC50 values.

notes sulfonamide-pyrimidine hybrids (e.g., sulfamethazine) as antimicrobial agents, suggesting similar frameworks for testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.